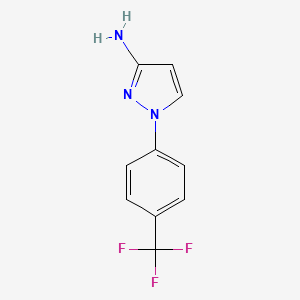

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15-16/h1-6H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLASVXJBCPLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Trifluoromethyl Phenyl 1h Pyrazol 3 Amine and Analogues

Established Synthetic Routes to Pyrazole-3-amines

The formation of the 3-aminopyrazole (B16455) core is a well-documented process in heterocyclic chemistry, with several reliable methods available. These routes typically involve the construction of the pyrazole (B372694) ring from acyclic precursors.

The most versatile and widely employed method for synthesizing 3(5)-aminopyrazoles is the condensation reaction between a hydrazine (B178648) and a β-ketonitrile. This reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the carbonyl group. Subsequent intramolecular cyclization, involving the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, yields the final 3-aminopyrazole ring.

Another significant route involves the condensation of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. Furthermore, 3(5)-aminopyrazoles can be synthesized through a ring-opening/ring-closing sequence starting from isoxazoles upon treatment with hydrazine.

| Precursor Type | Reagent | Product | Reference |

| β-Ketonitrile | Hydrazine | 3(5)-Aminopyrazole | |

| α,β-Unsaturated Nitrile | Hydrazine | 3(5)-Aminopyrazole | |

| Isoxazole | Hydrazine | 3(5)-Aminopyrazole |

This table summarizes common precursor types for the synthesis of the 3-aminopyrazole core.

The introduction of a trifluoromethyl (CF3) group onto the pyrazole ring often requires specialized precursors. A common strategy relies on the condensation of functionalized hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents that already contain a CF3 moiety. For instance, the reaction between an arylhydrazine and ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate is a documented method for producing trifluoromethyl-substituted pyrazoles.

An alternative and powerful approach is the [3+2] cycloaddition reaction. This method utilizes in situ generated trifluoroacetonitrile (B1584977) imines, which act as 1,3-dipoles, and react with appropriate dipolarophiles like enones to form the pyrazole ring in a highly regioselective manner.

| Precursor 1 | Precursor 2 | Method | Product Type | Reference |

| Arylhydrazine | Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Condensation/Cyclization | Trifluoromethyl-pyrazole carboxylate | |

| Trifluoroacetonitrile imine (from hydrazonoyl bromide) | Enone | [3+2] Cycloaddition | Trifluoromethyl-pyrazoline (oxidized to pyrazole) |

This table presents examples of condensation and cycloaddition strategies for synthesizing trifluoromethyl-substituted pyrazoles.

Targeted Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine

The specific synthesis of this compound involves a convergent strategy, combining a substituted phenylhydrazine (B124118) with a three-carbon building block designed to form the aminopyrazole ring.

The essential precursor for introducing the 1-(4-(trifluoromethyl)phenyl) group is 4-(trifluoromethyl)phenylhydrazine (B1295192). This compound is typically synthesized from 4-(trifluoromethyl)aniline (B29031). The synthesis involves a two-step process: diazotization followed by reduction.

The diazotization is carried out by treating 4-(trifluoromethyl)aniline with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then reduced to the desired hydrazine. Common reducing agents for this transformation include stannous chloride or sodium sulfite. The final product, 4-(trifluoromethyl)phenylhydrazine, is often isolated as its hydrochloride salt.

| Starting Material | Key Reagents | Intermediate | Reducing Agent | Final Product | Reference |

| 4-(Trifluoromethyl)aniline | NaNO₂, HCl | Diazonium Salt | SnCl₂ or Na₂SO₃ | 4-(Trifluoromethyl)phenylhydrazine |

This table outlines the synthetic pathway to the key precursor, 4-(trifluoromethyl)phenylhydrazine.

The construction of the target molecule is achieved by reacting 4-(trifluoromethyl)phenylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or its derivatives. This reaction aligns with the general principle of pyrazole-3-amine synthesis. The monosubstituted hydrazine reacts regioselectively. The nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the β-ketonitrile forms a hydrazone. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile group, leading to the formation of the 1-substituted-5-aminopyrazole. Due to tautomerism in pyrazoles, 5-aminopyrazoles are often in equilibrium with 3-aminopyrazoles, and the target compound is typically named as the 3-amine derivative.

Advanced Derivatization Strategies of the Pyrazole-3-amine Core

The this compound scaffold possesses multiple reactive sites, including the C3-amino group, the pyrazole ring nitrogens (if N1 is unsubstituted), and the C-H bonds of the pyrazole ring, allowing for extensive derivatization.

The exocyclic amino group is a primary site for modification. It can undergo acylation, sulfonation, and N-arylation reactions. Furthermore, it can react with bidentate electrophiles, such as β-diketones or activated enones, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

The pyrazole ring itself can be functionalized. Deaminative transformations can be achieved through diazotization of the amino group, followed by reactions like the Suzuki–Miyaura cross-coupling to introduce aryl or heteroaryl substituents at the C3 position. Direct C-H activation or lithiation followed by reaction with an electrophile can be used to introduce functional groups at other positions on the pyrazole ring, such as C4 or C5. For instance, bromination of the pyrazole core using N-bromosuccinimide (NBS) provides a handle for further modifications via Br-Li exchange.

| Reaction Type | Reagent(s) | Site of Derivatization | Resulting Structure | Reference |

| N-Arylation | Aryl Halide, Catalyst (e.g., Pd, Cu) | C3-Amino Group | N-Aryl-3-aminopyrazole | |

| Fused Ring Formation | β-Diketone | C3-Amino Group and N2 | Pyrazolo[1,5-a]pyrimidine (B1248293) | |

| Deamination/Arylation | 1. NaNO₂, H⁺ 2. Arylboronic acid, Pd catalyst | C3 Position | 3-Arylpyrazole | |

| Bromination | N-Bromosuccinimide (NBS) | C4 Position | 4-Bromo-3-aminopyrazole derivative |

This table provides examples of advanced derivatization strategies for the pyrazole-3-amine core.

Functionalization at the Amino Group (C3)

The amino group at the C3 position of the pyrazole ring is a key site for introducing molecular diversity. Its nucleophilic character allows for a variety of functionalization reactions, including acylation, alkylation, and diazotization, leading to a wide range of derivatives with potentially altered biological activities and physicochemical properties.

Acylation and Alkylation: The C3-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce various alkyl groups. While specific examples for this compound are not extensively detailed in the reviewed literature, general protocols for the N-alkylation of aminopyrazoles are well-established. For instance, polyfluorinated aliphatic aldehydes have been shown to react with 3-aminopyrazoles at room temperature to yield 4-(1-hydroxypolyfluoroalkyl)pyrazoles. lookchem.com

Diazotization Reactions: The diazotization of 5-aminopyrazoles is a known transformation that can lead to the formation of pyrazolyl-5-diazonium salts. researchgate.net These intermediates can undergo subsequent reactions, such as intramolecular azo coupling, to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines, especially when an electron-rich aromatic substituent is present at the 4-position. researchgate.net

Modifications of the Pyrazole Ring System

Direct modification of the pyrazole ring in this compound and its analogs offers another avenue for structural diversification. Electrophilic substitution reactions are common for pyrazoles, with the C4 position being the most susceptible to attack.

Halogenation: The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) provides an efficient, metal-free method for introducing halogen atoms at the C4 position. beilstein-archives.org These reactions are typically carried out at room temperature in a solvent such as DMSO, which can also act as a catalyst. beilstein-archives.org For example, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been successfully achieved using N-bromosuccinimide (NBS) under mild conditions. enamine.net

Nitration: Nitration of pyrazoles can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. This reaction typically introduces a nitro group at the C4 position of the pyrazole ring. nih.gov For instance, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyrazole scaffold. These reactions enable the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.

The Suzuki-Miyaura cross-coupling is a versatile method for introducing aryl and heteroaryl groups. While specific applications on this compound are not detailed, the general utility of this reaction on pyrazole systems is well-documented. For instance, N-aryl-2-aminopyridines can undergo palladium-catalyzed cross-coupling reactions to form various N-heterocycles. nih.govrsc.orgresearchgate.net

One-Pot Synthetic Protocols for Aminopyrazoles

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of substituted aminopyrazoles. These methods often involve the condensation of several starting materials in a single reaction vessel, avoiding the isolation of intermediates and reducing waste.

A notable one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles involves the reaction of in situ generated nitrile imines with mercaptoacetaldehyde, which serves as an acetylene (B1199291) surrogate. acs.orgnih.govorganic-chemistry.org This protocol proceeds via a (3 + 3)-annulation followed by dehydration and ring contraction, and is tolerant of a wide range of functional groups. acs.orgnih.govorganic-chemistry.org Another efficient one-pot, three-component synthesis utilizes cyclic β-diketones, arylglyoxals, and arylhydrazones catalyzed by p-toluenesulfonic acid to produce multifunctionalized pyrazole derivatives in high yields. chemistryviews.org

| Reactants | Catalyst/Reagent | Product Type | Key Features |

| Nitrile imines, Mercaptoacetaldehyde | p-TsCl | 1-Aryl-3-trifluoromethylpyrazoles | One-pot, high yields, broad functional group tolerance. acs.orgnih.govorganic-chemistry.org |

| Cyclic β-diketones, Arylglyoxals, Arylhydrazones | p-TsOH | Multifunctionalized pyrazoles | One-pot, three-component, atom-economical. chemistryviews.org |

Synthetic Pathways to Fused Pyrazole Systems Incorporating the Trifluoromethylphenyl Unit

The fusion of a pyrazole ring with other heterocyclic or carbocyclic systems gives rise to novel scaffolds with distinct chemical and biological properties. The this compound core is a valuable precursor for the synthesis of such fused systems.

Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles. A common synthetic route involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The reaction of 5-amino-3-substituted pyrazoles with fluorinated-β-diketones has been shown to produce a single isomer of the corresponding pyrazolo[3,4-b]pyridine. researchgate.net The mechanism generally involves an initial attack of the C4 carbon of the pyrazole onto one of the carbonyl groups, followed by cyclization and dehydration. mdpi.com

| Aminopyrazole Reactant | Dicarbonyl/Equivalent | Catalyst/Conditions | Product | Yield |

| 5-Amino-3-substituted pyrazoles | Fluorinated-β-diketones | Not specified | Pyrazolo[3,4-b]pyridines | Not specified researchgate.net |

| 1-Phenyl-3-methyl-5-amino-pyrazole | 1,3-Diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | Not specified mdpi.com |

Indenopyrazole Frameworks

Indenopyrazoles are tricyclic systems formed by the fusion of an indane and a pyrazole ring. An acid-catalyzed synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one has been reported from the reaction of 2-acetyl-1,3-indanedione and 4-(trifluoromethyl)phenylhydrazine. mdpi.com This reaction can be performed under conventional heating or microwave irradiation, with the latter often leading to higher yields. mdpi.com The reaction typically yields a mixture of regioisomers, which can be separated by chromatography. mdpi.com

| Indanedione Reactant | Hydrazine Reactant | Catalyst/Conditions | Product | Yield |

| 2-Acetyl-1,3-indanedione | 4-(Trifluoromethyl)phenylhydrazine | Sulfuric acid, Ethanol, Microwave, 80°C, 1h | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | up to 24% mdpi.com |

Pyrazolo[3,4-d]pyrimidine Derivatives

The this compound core serves as a pivotal intermediate for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is of significant interest as it is a bioisostere of purine (B94841) and is featured in numerous compounds with diverse biological activities, including kinase inhibition. nih.govnih.gov The synthesis of these derivatives typically involves the construction of the pyrimidine (B1678525) ring onto the existing pyrazole framework. This is generally achieved by reacting the 3-amino group and an adjacent carbon atom of the pyrazole ring with a suitable C1 or C3 synthon.

A common and versatile strategy begins with the functionalization of the C4 position of the pyrazole ring, followed by cyclization. For instance, N-aryl-5-amino-4-cyanopyrazoles can be reacted with reagents like triethyl orthoformate to yield an ethoxymethylene amino derivative. semanticscholar.org This intermediate can then undergo cyclization with various amines or hydrazines to form the pyrazolo[3,4-d]pyrimidine core. semanticscholar.org

Another widely employed method involves the reaction of the 3-aminopyrazole with reagents that provide the necessary atoms to form the pyrimidine ring. For example, cyclization can be achieved by reacting the aminopyrazole with formic acid to yield 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives. mdpi.com Subsequent modifications, such as chlorination with phosphorus oxychloride, can convert the pyrimidinone into a 4-chloropyrazolo[3,4-d]pyrimidine. nih.gov This chloro-derivative is a versatile intermediate that can be further functionalized through nucleophilic substitution reactions, for instance, by reacting it with hydrazines to produce 4-hydrazinyl-pyrazolo[3,4-d]pyrimidines, which are key precursors for synthesizing more complex derivatives like pyrazolo-triazolo-pyrimidines. nih.gov

The following table summarizes common synthetic pathways for the construction of the pyrazolo[3,4-d]pyrimidine ring from aminopyrazole precursors.

| Precursor | Reagent(s) | Intermediate/Product Type | Reference |

|---|---|---|---|

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Formic acid | 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| 5-Amino-1-aryl-1H-pyrazole-4-carboxamide | Urea (fusion) | 1,7-Dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione | nih.gov |

| 5-Amino-1-aryl-1H-pyrazole-4-carboxylic acid | Acetic anhydride | 1H-Pyrazolo[3,4-d] nih.govmdpi.comoxazin-4-one | mdpi.com |

| 1H-Pyrazolo[3,4-d] nih.govmdpi.comoxazin-4-one | Urea, Thiourea, Hydrazine, Amines | Substituted Pyrazolo[3,4-d]pyrimidin-4-ones | mdpi.com |

| 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |

| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Hydrazine hydrate | 4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine | nih.gov |

| Ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate | Ammonia, Amines, Hydrazines | 4-Substituted-1H-pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

These methodologies demonstrate the flexibility of using this compound and its functionalized analogues as building blocks for creating a library of pyrazolo[3,4-d]pyrimidine derivatives. The choice of synthetic route allows for the introduction of various substituents on the pyrimidine ring, enabling the fine-tuning of the molecule's properties for specific applications.

Considerations for Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability. Key considerations include the optimization of reaction conditions, the choice of starting materials, and the implementation of modern manufacturing technologies.

Process Optimization and Route Selection: A primary goal in scaling up is to develop a high-yielding and practical synthetic method. This often involves one-pot or one-step procedures to minimize intermediate isolation steps, reduce waste, and shorten production time. nih.govenamine.net For the synthesis of the core trifluoromethyl-pyrazole structure, traditional methods like the cyclocondensation of trifluoromethylated carbonyl compounds with hydrazines are common. nih.gov However, these can suffer from issues with regioselectivity. nih.gov Therefore, developing regioselective synthetic strategies is crucial for an efficient large-scale process. The choice of readily available, safe, and easy-to-handle starting materials is also paramount. nih.gov

Advanced Manufacturing Technologies: Modern technologies such as continuous flow synthesis offer significant advantages over traditional batch processing for industrial production. googleapis.com Flow reactors allow for better control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. enamine.netgoogleapis.com The use of microreactors can dramatically reduce reaction times from hours to minutes. googleapis.com This technology is particularly relevant for the synthesis of fluorinated pyrazoles, which are important intermediates for agrochemical and pharmaceutical applications. googleapis.com

Solid-Phase Synthesis: For the preparation of libraries of derivatives, solid-phase synthesis presents a viable strategy for scalability and automation. This approach involves attaching the pyrazole intermediate to a resin support and carrying out subsequent reactions. researchgate.net A significant advantage is the simplification of the purification process, as by-products and excess reagents can be removed by simple washing and filtration, which is particularly beneficial for removing toxic by-products like triphenylphosphine (B44618) oxide from aza-Wittig reactions. researchgate.net

The following table outlines key considerations for developing scalable synthetic procedures for this compound and its analogues.

| Consideration | Objective | Approach/Technology | Reference |

|---|---|---|---|

| Route Efficiency | Minimize steps, maximize yield | One-pot reactions, convergent synthesis | nih.govenamine.net |

| Regioselectivity | Control isomer formation | Develop highly selective reaction conditions and catalysts | nih.gov |

| Process Safety & Control | Ensure safe handling of reagents and control of exotherms | Continuous flow reactors, process analytical technology (PAT) | googleapis.com |

| Reaction Time | Reduce production cycle time | Flow chemistry (microreactors), microwave-assisted synthesis | googleapis.comresearchgate.net |

| Purification & Waste | Simplify purification and minimize waste streams | Solid-phase synthesis, crystallization instead of chromatography | researchgate.net |

| Starting Materials | Ensure cost-effectiveness and availability | Source readily available, inexpensive, and non-hazardous materials | nih.gov |

By addressing these factors, robust and economically viable processes can be developed for the large-scale manufacture of this compound and its valuable derivatives.

Advanced Spectroscopic and Diffraction Based Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of a molecule's carbon-hydrogen framework and the identification of other magnetically active nuclei, such as fluorine.

While specific experimental data for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine is not widely available in the cited literature, the expected spectral characteristics can be inferred from the analysis of closely related pyrazole (B372694) derivatives. researchgate.netnih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Phenyl Protons: The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the trifluoromethyl group are expected to be downfield due to the electron-withdrawing nature of the -CF₃ group, while the protons meta to it will be slightly more upfield.

Pyrazole Protons: The pyrazole ring contains two protons. The proton at the C4 position and the proton at the C5 position will appear as doublets, with their coupling constant (J-value) confirming their adjacency. Their chemical shifts are influenced by the electronic effects of the neighboring nitrogen atoms and the amino group.

Amine Protons: The protons of the -NH₂ group at the C3 position will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | Variable (Broad) | s (broad) | N/A |

| Pyrazole H-4 | ~6.0 - 6.5 | d | ~2-3 |

| Pyrazole H-5 | ~7.5 - 8.0 | d | ~2-3 |

| Phenyl H-2', H-6' | ~7.8 - 8.2 | d | ~8-9 |

| Phenyl H-3', H-5' | ~7.6 - 7.9 | d | ~8-9 |

(Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Phenyl Carbons: Six signals are expected for the phenyl ring carbons. The carbon atom attached to the trifluoromethyl group (C-4') will be significantly affected by C-F coupling, appearing as a quartet. The ipso-carbon (C-1'), attached to the pyrazole nitrogen, and the other aromatic carbons will appear in the typical aromatic region (δ 110-145 ppm).

Pyrazole Carbons: Three distinct signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5). The C-3 carbon, bearing the amino group, will be shifted significantly downfield.

Trifluoromethyl Carbon: The carbon of the -CF₃ group will appear as a distinct quartet due to the strong one-bond coupling with the three fluorine atoms (¹J_CF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Pyrazole C-3 | ~150 - 160 | s |

| Pyrazole C-4 | ~90 - 100 | s |

| Pyrazole C-5 | ~135 - 145 | s |

| Phenyl C-1' | ~140 - 145 | s |

| Phenyl C-2', C-6' | ~120 - 125 | s |

| Phenyl C-3', C-5' | ~126 - 130 | q |

| Phenyl C-4' | ~125 - 130 | q |

| -CF₃ | ~120 - 125 | q (¹J_CF ≈ 270 Hz) |

(Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal, typically in the range of δ -60 to -65 ppm (relative to CFCl₃), is characteristic of the -CF₃ group attached to an aromatic ring and confirms its electronic environment.

Correlation Spectroscopy for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal correlations between coupled protons, for instance, between the H-4 and H-5 protons of the pyrazole ring and within the phenyl ring's spin system.

HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the phenyl and pyrazole rings and confirming the positions of the substituents.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. Analysis of related pyrazole structures provides a basis for predicting these bands. nih.gov

N-H Stretching: The amine group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the pyrazole C-H stretch would also be in this region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings would appear in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands, typically found in the 1100-1350 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl ring to the pyrazole is expected in the 1200-1350 cm⁻¹ range.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=N, C=C Stretch (Aromatic/Pyrazole) | 1500 - 1620 | Medium-Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-F Stretch | 1100 - 1350 | Strong |

| C-N Stretch | 1200 - 1350 | Medium-Strong |

(Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.)

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula, C₁₀H₈F₃N₃.

While specific experimental mass spectrometry data for the para-substituted isomer, this compound, is not available in the cited literature, data for the closely related meta-isomer, 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine, confirms an exact mass of 227.046151 and a molecular weight of 227.19 g/mol . It is expected that the para-isomer would have an identical molecular formula and therefore the same molecular weight and a virtually identical exact mass. This technique is crucial for verifying the identity of the synthesized compound before further analysis.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₈F₃N₃ |

| Molecular Weight | 227.19 g/mol |

| Exact Mass | ~227.04615 |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. Such studies provide invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the searched literature, this section outlines the expected outcomes and analyses from such a study based on data from analogous structures.

An SCXRD study of this compound would reveal the relative orientation of the trifluoromethylphenyl and pyrazole rings. In related structures, such as 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, the phenyl and pyrazole rings are not coplanar, exhibiting significant dihedral angles between them (e.g., 65.3° and 85.6° in two different molecules within the asymmetric unit). nih.gov Similarly, for the title compound, a twisted conformation is expected, which is a common feature in N-arylpyrazole systems due to steric hindrance. This analysis would precisely define the stereochemistry and preferred spatial arrangement of the molecule in the crystalline state.

The precise measurement of bond lengths and angles is a key outcome of SCXRD. This data allows for a detailed understanding of the electronic structure and hybridization of the atoms within the molecule. For the pyrazole ring, the bond lengths would confirm its aromatic character. The C-N, N-N, and C-C bond lengths within the pyrazole core are expected to be intermediate between single and double bonds. For example, in a tris(pyrazol-1-yl)methane copper(I) complex, the Cu-N bond lengths were found to be in the range of 2.0477(12) to 2.1144(12) Å. mdpi.com The C-F and C-C bond lengths in the trifluoromethylphenyl group would also be determined with high precision.

A detailed analysis of the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring is a critical aspect of the conformational analysis. This angle is influenced by the electronic effects of the substituents and the packing forces within the crystal lattice.

Table 2: Representative Intramolecular Parameters from Related Pyrazole Structures

| Parameter | Compound | Observed Value(s) |

|---|---|---|

| Dihedral Angle (Phenyl-Pyrazole) | 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | 65.3 (2)°, 85.6 (2)° |

| Dihedral Angle (Phenyl-Pyrazole) | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | 29.41 (5)°, 37.01 (5)° |

Note: This table provides data from structurally similar compounds to illustrate the type of information obtained from SCXRD analysis. These values are not from the title compound.

Pyrazoles substituted with amino groups can potentially exist in different tautomeric forms, such as the amine and imine forms. Since the N1 position of the pyrazole ring in the title compound is substituted by the trifluoromethylphenyl group, the common annular tautomerism (a proton shift between N1 and N2) is blocked. The relevant equilibrium would be the amino-imino tautomerism at the C3 position.

SCXRD analysis definitively identifies the predominant tautomer in the solid state by locating the positions of hydrogen atoms. Studies on related 3(5)-aminopyrazoles have shown that the amino tautomer is often the more stable form. researchgate.net An X-ray structure of this compound would unequivocally determine whether it exists as the 3-amino or the corresponding 3-imino tautomer in the crystal lattice, providing crucial insight into its solid-state structure and hydrogen bonding capabilities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties. Common approaches involve using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or TZVP to solve the electronic structure equations. bohrium.comderpharmachemica.com

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. physchemres.org For 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, this involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Following optimization, a conformational analysis is performed to explore the molecule's flexibility. mendeley.com This is particularly important for the single bond connecting the phenyl and pyrazole (B372694) rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformer (the rotational orientation with the minimum energy) and the energy barriers to rotation between different conformers.

Frontier Molecular Orbital (FMO) Energies and Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO : Represents the outermost orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a better electron donor.

LUMO : Represents the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. youtube.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. youtube.com

Visualizing the electron density distribution of the HOMO and LUMO provides insights into the likely sites of reaction. For this molecule, the HOMO is expected to be localized on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed over the electron-withdrawing trifluoromethylphenyl ring.

| Parameter | Illustrative Energy (eV) | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.0 eV | Chemical reactivity and stability |

| This table presents illustrative values typical for similar pyrazole derivatives to demonstrate the output of FMO analysis. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) spectra, which are essential for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. bohrium.comasrjetsjournal.org These values are then converted into chemical shifts (δ) for ¹H and ¹³C atoms, which can be directly compared with experimental data. nih.gov

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govresearchgate.net Comparing the calculated spectrum of a proposed structure with the experimental spectrum is a powerful method for confirming its identity. Discrepancies between predicted and observed shifts can help identify incorrect structural assignments. nrel.gov

| Atom | Illustrative Calculated δ (ppm) | Illustrative Experimental δ (ppm) |

| H (pyrazole ring) | 5.85 | 5.90 |

| H (phenyl ring) | 7.65 | 7.70 |

| C (pyrazole ring) | 145.0 | 145.5 |

| C (CF₃) | 124.5 (quartet) | 125.0 (quartet) |

| This table provides representative data to show the correlation between calculated and experimental NMR chemical shifts for a hypothetical analysis. |

Vibrational Frequency Analysis and Potential Energy Distribution

After geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes:

Verification of Minimum Energy: It confirms that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. physchemres.org

Prediction of Infrared (IR) Spectrum: It calculates the harmonic vibrational frequencies and their intensities, which correspond to the peaks in an IR spectrum. derpharmachemica.com

To understand the nature of each vibration, a Potential Energy Distribution (PED) analysis is often performed. PED assigns the calculated frequencies to specific molecular motions, such as C-H stretching, N-H bending, or ring deformation modes. This detailed assignment is invaluable for interpreting experimental IR and Raman spectra. derpharmachemica.com

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

To investigate the properties of a molecule in its excited state, Time-Dependent DFT (TDDFT) is the method of choice. researchgate.net TDDFT is used to calculate the electronic transitions that occur when a molecule absorbs light, providing data on excitation energies (which correspond to absorption wavelengths, λmax) and oscillator strengths (which relate to the intensity of the absorption). researchgate.netscispace.com

This analysis allows for the theoretical prediction of the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. The results can elucidate the nature of the electronic transitions (e.g., π→π* or n→π*) and help explain the molecule's color and photophysical behavior.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment (often a box of solvent molecules), and the forces on each atom are calculated using a force field. Newton's equations of motion are then used to simulate the movements of the atoms over a period of time, typically nanoseconds to microseconds. nih.gov

MD simulations are particularly useful for exploring the conformational landscape of a molecule—the full range of shapes it can adopt at a given temperature. dtic.mil By tracking how the structure, including key dihedral angles, changes over time, MD can reveal:

The relative stability of different conformers in solution.

The pathways and timescales of transitions between conformations.

The flexibility of different parts of the molecule.

Specific interactions with surrounding solvent molecules.

This dynamic information complements the static picture from DFT and provides a more complete understanding of the molecule's behavior in a realistic environment. researchgate.net

Reactivity and Selectivity Predictions using Theoretical Indices

Theoretical and computational chemistry offers a suite of reactivity descriptors derived from the electronic structure of a molecule. These indices are invaluable for predicting how and where a molecule is likely to react. The predictions are grounded in Frontier Molecular Orbital (FMO) theory and DFT-based concepts. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO)

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. researchgate.net The spatial distribution of these orbitals indicates the probable sites for electrophilic and nucleophilic attacks. For pyrazole derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO's location can be influenced by electron-withdrawing substituents. researchgate.net

Global Reactivity Descriptors

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the LUMO and the HOMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. wikipedia.org A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive. Softness is the reciprocal of hardness (S = 1/η) and represents a greater tendency to react. irjweb.comresearchgate.net

Electronegativity (χ): This index measures the ability of a molecule to attract electrons and is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These theoretical indices provide a quantitative framework for comparing the reactivity of different pyrazole derivatives and predicting their reaction selectivity. For instance, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netresearchgate.net In a typical pyrazole amine, the amine group and certain nitrogen atoms on the pyrazole ring are expected to be nucleophilic sites, while the trifluoromethyl group creates an electrophilic region on the phenyl ring. researchgate.net

Table 1: Calculated Theoretical Reactivity Indices for a Representative Pyrazole Scaffold

The following values are representative for a molecule of this class, calculated using DFT methods (e.g., B3LYP/6-311G level), and are intended for illustrative purposes.

| Parameter | Symbol | Formula | Representative Value |

| HOMO Energy | EHOMO | - | -5.98 eV |

| LUMO Energy | ELUMO | - | -1.25 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.73 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.62 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.37 eV |

| Chemical Softness | S | 1/η | 0.42 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 2.77 eV |

Computational Assessment of Molecular Descriptors Relevant to Scaffold Design

In the context of drug discovery and medicinal chemistry, the pyrazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. nih.gov Computational methods are essential for evaluating the suitability of a specific scaffold, such as this compound, for further development. This is often achieved through the calculation of various molecular descriptors that predict the pharmacokinetic and pharmacodynamic properties of a molecule. chemrevlett.com

These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies and help in optimizing a lead compound. chemrevlett.com Key molecular descriptors relevant to scaffold design include:

Molecular Weight (MW): Affects the size and diffusion rate of the molecule. Generally, lower molecular weights (< 500 Da) are preferred for better oral bioavailability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Values below 140 Ų are generally associated with good oral bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). These influence the molecule's solubility and its ability to bind to biological targets. Adherence to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10) is often used as a guideline for drug-likeness.

Rotatable Bonds (nRotb): The number of bonds that allow free rotation. A lower number of rotatable bonds (typically ≤ 10) is associated with higher oral bioavailability and better binding affinity due to reduced conformational flexibility.

By calculating these descriptors for this compound, medicinal chemists can assess its potential as a drug candidate early in the discovery process. The trifluoromethyl group, for example, is known to increase lipophilicity and can improve metabolic stability and binding affinity, making this scaffold particularly interesting for further modification and biological testing. chemrevlett.com

Table 2: Key Molecular Descriptors for this compound

These values are calculated using computational chemistry software and are essential for assessing the drug-like properties of the scaffold.

| Descriptor | Abbreviation | Definition | Calculated Value |

| Molecular Formula | - | The elemental composition of the molecule. | C₁₀H₈F₃N₃ |

| Molecular Weight | MW | The mass of one mole of the substance. | 227.19 g/mol |

| LogP | - | The logarithm of the octanol-water partition coefficient. | 2.45 |

| Topological Polar Surface Area | TPSA | The surface sum over all polar atoms. | 54.96 Ų |

| Hydrogen Bond Donors | HBD | The number of hydrogen atoms attached to N or O. | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | HBA | The number of N or O atoms. | 3 (from N atoms) |

| Number of Rotatable Bonds | nRotb | The number of bonds with free rotation. | 1 |

Chemical Reactivity and Transformation Pathways

General Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring in this compound is an electron-rich aromatic system. The presence of the amino group at the C3 position significantly enhances the electron density of the ring, making it highly susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the 1-(4-(trifluoromethyl)phenyl) group moderately deactivates the ring, though this effect is largely overcome by the powerful activating effect of the amino group.

Electrophilic substitution on the pyrazole ring of 3-aminopyrazole (B16455) derivatives is a well-established transformation. The C4 position is the most nucleophilic and sterically accessible site, making it the primary target for a wide range of electrophiles. scribd.comarkat-usa.orgyoutube.comst-andrews.ac.uk The strong ortho, para-directing amino group at C3 strongly activates the adjacent C4 position for substitution.

Common electrophilic substitution reactions include:

Halogenation: The C4 position can be readily halogenated using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.orgresearchgate.netbeilstein-archives.org These reactions typically proceed under mild conditions, often at room temperature, providing a direct route to 4-halo-3-aminopyrazole derivatives. beilstein-archives.org

Nitration: Reaction with nitrating agents like a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the C4 position. scribd.com

Vilsmeier-Haack Formylation: This reaction, which uses a Vilsmeier reagent (generated from POCl₃ and DMF), is a powerful method for introducing a formyl group onto electron-rich heterocycles. organic-chemistry.orgwikipedia.org For 3-aminopyrazoles, formylation occurs selectively at the C4 position, yielding the corresponding 4-formyl derivative. researchgate.netarkat-usa.orgresearchgate.net

| Reaction | Reagent(s) | Position of Substitution | Product Type |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 | 4-Halo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine |

| Vilsmeier-Haack | POCl₃ / DMF | C4 | 4-Formyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine |

The electron-rich nature of the pyrazole ring generally makes it resistant to direct nucleophilic aromatic substitution (SNAr). However, substitution can be achieved by pre-functionalizing the ring, particularly at the C4 position. A common strategy involves initial halogenation of the C4 position, followed by metal-halogen exchange to generate a nucleophilic organometallic intermediate. This intermediate can then react with various electrophiles.

For instance, a 4-bromopyrazole derivative can undergo bromine-lithium exchange upon treatment with an organolithium reagent like n-butyllithium. nih.govrsc.org The resulting 4-lithiated pyrazole is a potent nucleophile that can be trapped with a diverse range of electrophiles, effectively achieving a formal nucleophilic substitution at the C4 position. nih.gov

Reactivity of the Amino Group at C3

The exocyclic amino group at the C3 position is a key functional handle, behaving as a potent nucleophile. It readily participates in reactions with a variety of electrophiles, leading to a wide array of derivatives.

The C3-amino group can be selectively functionalized without affecting the pyrazole ring under appropriate conditions.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and regioselective for the exocyclic nitrogen. arkat-usa.org

Alkylation: While direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products, selective mono-alkylation can be achieved using specific methodologies, such as reductive amination or chelation-controlled approaches. organic-chemistry.org

Derivatization: The amino group can be converted into other functionalities. For example, diazotization with nitrous acid can produce a pyrazolediazonium salt, which can then be used in coupling reactions or be replaced by other groups. arkat-usa.org

The 3-aminopyrazole moiety is a classic precursor for the synthesis of fused heterocyclic systems. The N1 nitrogen of the pyrazole ring and the exocyclic C3-amino group can act as a 1,3-binucleophile, reacting with 1,3-bielectrophiles to construct a new six-membered ring. This leads to the formation of important bicyclic scaffolds, primarily pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it

Formation of Pyrazolo[1,5-a]pyrimidines: This is a major reaction pathway for 3-aminopyrazoles. nih.gov The cyclocondensation reaction with various 1,3-dicarbonyl compounds, β-enaminones, or α,β-unsaturated ketones and nitriles leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. acs.orgnih.govrsc.org This versatile synthesis allows for the introduction of diverse substituents on the newly formed pyrimidine (B1678525) ring. rsc.org

Formation of Pyrazolo[3,4-b]pyridines: When reacting with different types of 1,3-dielectrophiles, particularly under different reaction conditions, 3-aminopyrazoles can also yield the isomeric pyrazolo[3,4-b]pyridine system. northwestern.edu This pathway involves the C4 position and the exocyclic amino group acting as the nucleophilic sites. Syntheses often involve reactions with α,β-unsaturated ketones, diketones, or azlactones. beilstein-journals.orgmdpi.comnih.gov

| Fused System | Typical Reagents | Description |

| Pyrazolo[1,5-a]pyrimidine | β-Diketones, β-Enaminones, Chalcones | Cyclocondensation involving the N1 and C3-NH₂ as a 1,3-binucleophile. |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketones, Azlactones | Cyclocondensation involving the C4 and C3-NH₂ acting as nucleophilic sites. |

Reactivity of the Trifluoromethylphenyl Moiety (N1-substituent)

The 4-(trifluoromethyl)phenyl group attached at the N1 position primarily exerts a strong electronic influence on the pyrazole ring. The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry.

Due to this strong deactivation, the phenyl ring itself is highly resistant to standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). uci.edu Any forced electrophilic attack would be expected to occur at the positions meta to the trifluoromethyl group (C3' and C5' of the phenyl ring).

Influence on Pyrazole Ring Electron Density and Reactivity

The chemical character of the pyrazole ring in 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine is significantly modulated by the electronic effects of its substituents. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which inherently leads to an uneven distribution of electron density. nih.gov

Oxidation and Reduction Pathways of the Compound

The pyrazole ring is generally a stable aromatic system that is resistant to both oxidation and reduction under standard conditions. globalresearchonline.net Therefore, the oxidation and reduction pathways for this compound primarily involve its substituents.

Oxidation: The primary site for oxidation is the amino group at the C3 position. Depending on the oxidizing agent and reaction conditions, the -NH2 group can be oxidized to various functional groups, such as nitroso (-NO), nitro (-NO2), or can undergo oxidative coupling to form azo compounds. Strong oxidizing agents would be required, and the reaction may lead to degradation of the molecule if conditions are too harsh. The pyrazole ring itself is highly resistant to oxidation. globalresearchonline.net

Reduction: The pyrazole ring is also very stable towards reduction. globalresearchonline.net Catalytic hydrogenation, for instance, typically reduces the ring only under very harsh conditions, leading first to pyrazoline and then pyrazolidine. globalresearchonline.net The trifluoromethyl group is also highly stable and generally not reducible under standard catalytic hydrogenation conditions. The phenyl ring could potentially be reduced to a cyclohexyl ring, but this would require high pressure, high temperature, and a potent catalyst like rhodium on carbon. Therefore, the compound is generally stable to most common reducing agents. The reduction of a nitro group to an amino group on a trifluoromethyl-pyrazole derivative has been demonstrated using various reagents like hydrogen with a palladium catalyst or tin(II) chloride, highlighting that transformations typically occur at substituent groups rather than the core ring structure. researchgate.net

Regioselectivity and Stereoselectivity in Syntheses and Transformations

Regioselectivity: The synthesis of 1,3-disubstituted pyrazoles, such as this compound, is a classic example where regioselectivity is a critical consideration. The common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648). In the case of this compound, the reaction would involve 4-(trifluoromethyl)phenylhydrazine (B1295192) and a synthon for β-aminopropionitrile or a related 3-amino-1,3-dicarbonyl equivalent.

This type of reaction can potentially lead to two regioisomers: the 1,3-disubstituted product and the 1,5-disubstituted product. The outcome is highly dependent on the reaction conditions and the specific nature of the reactants. For instance, the direct cyclocondensation of an enone with phenylhydrazine (B124118) often leads to the 1,5-pyrazole regioisomer. researchgate.net However, a different strategy, such as first reacting the enone with a phenylhydrazone, can lead to the 1,3-pyrazole regioisomer with high regioselectivity. researchgate.net The synthesis of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine, also yields a mixture of regioisomers, demonstrating the challenge in controlling the reaction's regiochemistry. mdpi.com The ratio of the isomers can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

| Reactant 1 | Reactant 2 | Predominant Isomer | Reference |

| Enone | Phenylhydrazine | 1,5-pyrazole | researchgate.net |

| Enone | Phenylhydrazone | 1,3-pyrazole | researchgate.net |

| 2-acetyl-1,3-indanedione | 4-trifluoromethylphenylhydrazine | Mixture of 1,3- and 1,5-isomers | mdpi.com |

Stereoselectivity: The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a factor in its synthesis. However, if the compound undergoes subsequent transformations that introduce a chiral center, then stereoselectivity would become an important consideration. For example, if the amino group were to be acylated with a chiral acid, a pair of diastereomers would be formed. Similarly, if a reaction at the C4 position were to introduce a substituent that creates a stereocenter, the stereochemical outcome of that reaction would need to be controlled to obtain a single enantiomer or diastereomer. Asymmetric catalysis, for instance using chiral catalysts, could be employed to achieve high enantioselectivity in such transformations. researchgate.net

Molecular Interactions and Supramolecular Assembly

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial in determining the conformation of a molecule. In derivatives of the target compound that feature additional functional groups, these interactions are common. For instance, in 5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, an intramolecular N-H···O hydrogen bond is observed between the amino group and the adjacent carboxylic acid group. researchgate.netnih.gov Similarly, the molecular structure of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one is stabilized by an intramolecular C—H···N hydrogen bond, which results in an S(6) ring motif. nih.gov For the specific compound 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine, significant intramolecular hydrogen bonding is less likely due to the absence of suitable acceptor atoms in geometrically favorable positions relative to the amine group's hydrogen donors.

Elucidation of Intermolecular Hydrogen Bonding Patterns

Intermolecular hydrogen bonds are the primary drivers in the formation of the extended crystal lattice, connecting individual molecules into larger, ordered assemblies.

The most prominent intermolecular interaction expected for this compound involves the amine group (N-H donor) and the pyrazole (B372694) ring's nitrogen atom (N acceptor). This type of N-H···N hydrogen bond is a well-established motif in the crystal structures of related amino-pyrazole compounds. For example, in crystals of rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one, molecules are linked by two distinct N—H⋯N hydrogen bonds into chains. researchgate.net In another analogue, 5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine, N-H···N bonds link molecules to form chains featuring alternating ring motifs. documentsdelivered.com These interactions typically result in the formation of one-dimensional chains or centrosymmetric dimers, which then assemble into sheets or three-dimensional networks. researchgate.netnih.gov

| Compound | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) | Reference |

|---|---|---|---|---|---|

| rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one | N-H···N | 2.20 | 3.064 | 165 | researchgate.net |

| rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one | N-H···N | 2.20 | 3.077 | 172 | researchgate.net |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | N-H···N | 1.94 | 2.843 | 169 | nih.gov |

The presence of the trifluoromethyl (-CF3) group on the phenyl ring introduces the possibility of weak C-H···F hydrogen bonds. In these interactions, aromatic or aliphatic C-H groups act as hydrogen donors, and the electronegative fluorine atoms act as acceptors. While individually weak, these bonds can collectively play a significant role in stabilizing the crystal structure. In the crystal structure of a related compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, intermolecular (Ph)C—H⋯F hydrogen bonds are observed. researchgate.net Similarly, in 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, intermolecular C—H⋯F bonds connect molecular chains into layers. nih.gov These interactions help to link the primary structural motifs formed by stronger hydrogen bonds into a more robust three-dimensional architecture.

| Compound | D-H···A | Symmetry Operation | Reference |

|---|---|---|---|

| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | C-H···F | −x + 2, −y + 1, −z + 1 | researchgate.net |

| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one | C-H···F | Forms R²₁(7) ring motif | nih.gov |

Aromatic Interactions and π-Stacking Phenomena

Aromatic interactions, including C-H···π and π-π stacking, are crucial for the stabilization of crystal structures containing multiple aromatic rings. These interactions arise from the electrostatic interactions between the electron-rich π-systems of the aromatic rings and other parts of the molecules.

| Compound | Interaction Type | H···Ring Distance (Å) | Role in Crystal Packing | Reference |

|---|---|---|---|---|

| 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole | C-H···π | 2.71–2.98 | Stabilizes crystal structure | researchgate.net |

| rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one | C-H···π(arene) | Not specified | Links molecular chains into sheets | researchgate.net |

| 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one | C-H···π | Not specified | Contributes to crystal cohesion | nih.gov |

Offset Head-to-Tail π-Stacking in Crystal Packing

In the crystal lattice of many phenylpyrazole derivatives, π-stacking is a predominant feature, often observed in an offset or slip-stacked arrangement rather than a direct face-to-face orientation. researchgate.net This offset geometry, which can include head-to-tail arrangements, is energetically favorable as it minimizes steric repulsion and optimizes attractive electrostatic and dispersion interactions between the aromatic rings. mdpi.com In this configuration, the electron-rich π system of one ring interacts with the electron-deficient periphery of another. For instance, in the crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole, inversion dimers are formed, linked by π–π stacking interactions between the phenylethenyl rings with a centroid–centroid separation of 3.5857 (9) Å. nih.gov This demonstrates a parallel displaced face-to-face arrangement, a common manifestation of offset stacking. nih.gov

Pyrazole Ring and Phenyl Ring Contributions to Stacking

Both the pyrazole and the trifluoromethylphenyl rings of the molecule contribute to the π-stacking interactions that stabilize the crystal structure. The pyrazole ring, being an electron-rich aromatic heterocycle, can readily participate in π-stacking. nih.gov Simultaneously, the phenyl ring, influenced by the electron-withdrawing trifluoromethyl group, has a modified electron density distribution that affects its stacking behavior.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole | Phenylethenyl-Phenylethenyl | 3.5857 (9) | - | nih.gov |

| 4-fluoro-1H-pyrazole | Pyrazole-Pyrazole | 3.7034 (6) | 0 | nih.gov |

| 7-Methyl-1-phenyl-1,10-di-hydro-pyrazolo-[3,4-a]carbazole | Pyrazole-Phenyl | 3.6864 (11) | - | researchgate.net |

| Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | Pyrrole-Pyrrole | 3.8416 (10) | - | researchgate.net |

Crystal Engineering Principles Applied to this compound Analogues

Crystal engineering focuses on designing and controlling the formation of solid-state structures by understanding and utilizing intermolecular interactions. rsc.org Pyrazole derivatives are excellent candidates for crystal engineering due to their versatile hydrogen bonding capabilities and their propensity for π-stacking. rsc.orgresearchgate.net

The principles of crystal engineering are applied to analogues of this compound by modifying substituents on the pyrazole or phenyl rings. These modifications can tune the electronic and steric properties of the molecule, thereby directing the self-assembly towards a desired supramolecular architecture. For example, introducing strong hydrogen bond donors or acceptors can favor specific hydrogen-bonding motifs over π-stacking. mdpi.com The trifluoromethyl group itself is a key player, capable of participating in weaker C–H···F hydrogen bonds, which can compete with and influence the primary packing patterns. cambridge.orgcambridge.org The study of polymorphs in related structures, where different crystal packings arise from subtle differences in crystallization conditions, provides deep insight into the delicate balance of intermolecular forces that can be manipulated in crystal design. cambridge.org

| Synthon Type | Description | Observed in Analogues | Reference |

|---|---|---|---|

| Carboxylic Acid Dimer | Pairs of O–H···O hydrogen bonds forming R²₂(8) ring motifs. | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | cambridge.orgcambridge.org |

| Amine-Nitrile/Amine-Oxygen Hydrogen Bonds | N–H···N and N–H···O interactions leading to chain or sheet formation. | Insecticide Ethiprole and related phenylpyrazoles | iucr.org |

| Pyrazole Catemer | Chains of pyrazole molecules linked by N-H···N hydrogen bonds. | 1H-unsubstituted pyrazole derivatives | researchgate.netnih.gov |

Supramolecular Chemistry and Molecular Recognition Phenomena of Pyrazole Derivatives

Supramolecular chemistry investigates the assembly of molecules into larger, functional structures held together by non-covalent interactions. Molecular recognition, the specific binding between two or more molecules, is a cornerstone of this field. Pyrazole derivatives are prominent in supramolecular chemistry due to their defined geometry and multiple interaction sites. rsc.orgrsc.org

The pyrazole ring can act as both a hydrogen bond donor (N-H group) and acceptor (the sp²-hybridized nitrogen atom), making it a versatile building block, or "synthon," for constructing complex supramolecular assemblies. rsc.orgresearchgate.net This dual functionality allows pyrazoles to form predictable patterns like dimers, trimers, tetramers, and infinite chains through self-assembly. nih.gov

Molecular recognition events involving pyrazole derivatives often rely on a combination of hydrogen bonding and π-stacking. The specificity of these interactions allows pyrazole-containing hosts to selectively bind to guest molecules. The design of such systems is crucial in fields like sensing and catalysis, where the precise arrangement of molecules dictates function. Computational studies, including molecular docking and dynamics simulations, are increasingly used to predict and understand the binding modes and affinities of pyrazole derivatives with biological targets or other molecules, furthering the rational design of new supramolecular systems. eurasianjournals.comresearchgate.net

Influence of the Trifluoromethyl Group on Molecular Design

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, utilized to enhance a molecule's biological and physicochemical properties. bohrium.com Its incorporation into the this compound scaffold is a deliberate design choice aimed at modulating lipophilicity, electronic character, and metabolic stability. nih.govwechemglobal.com

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govwechemglobal.com Lipophilicity influences a compound's ability to cross biological membranes, and the -CF3 group can facilitate membrane permeability and improve oral bioavailability. mdpi.com The Hansch hydrophobicity parameter (π), a measure of a substituent's contribution to lipophilicity, for the -CF3 group is +0.88, indicating its significant lipophilic character. nih.gov

Table 1: Comparison of Lipophilicity Parameters for Phenyl Substituents This interactive table provides a comparison of the Hansch hydrophobicity parameter (π) for the trifluoromethyl group versus other common substituents found on a phenyl ring.

| Substituent | Hansch π Value | Implication for Lipophilicity |

|---|---|---|

| -H | 0.00 | Baseline |

| -CH₃ | 0.56 | Moderate Increase |

| -CF₃ | 0.88 | Significant Increase |

| -Cl | 0.71 | Significant Increase |

| -OCH₃ | -0.02 | Slight Decrease |

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. mdpi.comresearchgate.net This property significantly alters the electronic landscape of the phenyl ring to which it is attached, influencing how the molecule interacts with its biological targets. mdpi.com The strong electron-withdrawing nature of the -CF3 group can enhance electrostatic and hydrogen bonding interactions with receptors. mdpi.com

By withdrawing electron density from the phenyl ring, the -CF3 group can affect the acidity and basicity of other functional groups in the molecule, thereby modulating binding affinities. wechemglobal.com This electronic influence is crucial for establishing specific, high-affinity interactions within a receptor's binding pocket, potentially leading to increased potency and selectivity. bohrium.commdpi.com

Table 2: Electronic Properties of the Trifluoromethyl Group This interactive table compares the Hammett constant (σp), a measure of a substituent's electronic effect on a benzene ring, for the trifluoromethyl group against other groups.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH₃ | -0.17 | Electron-Donating |

| -CF₃ | 0.54 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Moderately Electron-Withdrawing |

| -NO₂ | 0.78 | Very Strongly Electron-Withdrawing |

A significant advantage of incorporating a trifluoromethyl group in drug design is the enhancement of metabolic stability. nih.govwechemglobal.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond. nih.gov This high bond strength makes the -CF3 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. nih.gov

Role of the Amine Functionality in SAR and Derivatization

The 3-amino group on the pyrazole ring is a critical feature that profoundly influences the molecule's biological activity and serves as a versatile point for chemical modification. nih.gov Its ability to participate in hydrogen bonding and its reactivity as a primary amine are central to its role in SAR studies.

The 3-aminopyrazole (B16455) moiety presents a unique arrangement of hydrogen bond donors and acceptors. The amine group itself contains two hydrogen bond donors (-NH2), while the adjacent nitrogen atom (N2) of the pyrazole ring acts as a hydrogen bond acceptor. This spatial arrangement allows for the formation of a "hydrogen bond 'zipper' structure" with a biological target, such as the hinge region of a kinase ATP pocket. tandfonline.com

This donor-acceptor-donor pattern can create a strong and specific network of hydrogen bonds, anchoring the molecule firmly within the active site of a receptor and enhancing binding affinity. tandfonline.com The conformational properties and orientation of the amine group relative to the pyrazole ring are crucial for establishing these intramolecular and intermolecular interactions that direct biological activity. nih.govresearchgate.netmdpi.com

The primary amine at the 3-position of the pyrazole ring is a chemically versatile handle for creating diverse libraries of analogues for SAR exploration. nih.govnih.gov This functionality can readily undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates. acs.org

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

These modifications allow for the systematic investigation of the steric and electronic requirements of the binding pocket. By introducing different substituents via the amine group, researchers can fine-tune the compound's properties to optimize potency, selectivity, and pharmacokinetic parameters. mdpi.comnih.gov This derivatization potential makes the 3-aminopyrazole scaffold a valuable platform for developing new therapeutic agents. researchgate.net

An in-depth analysis of the structure-activity relationship (SAR) and rational design principles for derivatives of this compound reveals the intricate interplay of molecular features that govern their biological activity. Understanding these principles is paramount for the targeted design of novel therapeutic agents.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advancements

The synthesis of trifluoromethyl-substituted pyrazoles typically involves the condensation of a hydrazine (B178648) derivative with a trifluoromethyl-containing 1,3-dicarbonyl compound or its equivalent. bibliomed.org For 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine, the established route would likely involve the reaction of 4-(trifluoromethyl)phenylhydrazine (B1295192) with a suitable three-carbon synth on containing a nitrile or a protected amine equivalent.

Future advancements in synthesis will likely focus on improving efficiency, regioselectivity, and sustainability. This includes the development of one-pot procedures and the use of novel catalytic systems to streamline production. researchgate.net There is a growing trend towards flow chemistry, which can offer better control over reaction conditions and facilitate safer handling of reagents for large-scale synthesis. researchgate.net